molecular formula C21H21Br2NO4S B6434572 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate CAS No. 2419730-88-2

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate

Cat. No. B6434572
CAS RN: 2419730-88-2
M. Wt: 543.3 g/mol
InChI Key: WWHIQUSTNGWQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate (DBEBS) is an organic compound that is widely used in scientific research. DBEBS has been studied for its synthesis, application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not yet fully understood. However, it is believed that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate acts as a Lewis acid and binds to the substrate, promoting the formation of a covalent bond. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is thought to act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate have not been extensively studied. However, it is known that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and does not require expensive reagents. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body. However, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not very stable and is prone to decomposition.

Future Directions

There are several potential future directions for the study of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. First, further research is needed to better understand the mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. Additionally, further research is needed to explore the potential applications of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate in scientific research. Finally, further research is needed to explore the biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate.

Synthesis Methods

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is synthesized through a multi-step reaction that involves the combination of two compounds: 5,7-dibromoquinoline-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate and sodium bromide. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by column chromatography.

Scientific Research Applications

5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been studied for its potential application in scientific research. It has been used as a catalyst for the synthesis of various compounds such as nitriles, amines, and sulfonamides. It has also been used as a reagent for the synthesis of various heterocyclic compounds. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been used as a ligand for the synthesis of transition metal complexes.

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 3-tert-butyl-4-ethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Br2NO4S/c1-5-27-18-9-8-13(11-15(18)21(2,3)4)29(25,26)28-20-17(23)12-16(22)14-7-6-10-24-19(14)20/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIQUSTNGWQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.